methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate
Description
Methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is a structurally complex heterocyclic compound featuring a fused bicyclic core. Its central scaffold consists of a 5,6-dihydro-4H-cyclopenta[b]thiophene ring system, which is substituted at position 2 with a 1H-pyrrol-1-yl group and at position 3 with a glycinate methyl ester via a carbonyl linkage.
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 2-[(2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H16N2O3S/c1-20-12(18)9-16-14(19)13-10-5-4-6-11(10)21-15(13)17-7-2-3-8-17/h2-3,7-8H,4-6,9H2,1H3,(H,16,19) |
InChI Key |
BNRFAQMUIKVHLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(SC2=C1CCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclopenta[b]Thiophene Core Synthesis
The cyclopenta[b]thiophene scaffold is synthesized via annulation reactions or ring-closing metathesis (RCM) . A common approach involves the Diels-Alder reaction between thiophene derivatives and dienophiles (e.g., maleic anhydride) to form fused rings. For example:
Yields for this step range from 45–65% , with purity >90% after column chromatography.
Pyrrole Functionalization
The pyrrole group is introduced at the 2-position of the thiophene ring via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (NAS). For NAS, a nitro or halogen substituent on the thiophene is replaced by pyrrolide under basic conditions:
Optimized conditions : 110°C, 12–18 hours, yielding 70–80% product.
Carbonyl Group Installation
The 3-position carbonyl is introduced via Friedel-Crafts acylation or oxidation of a methyl group. For example:
The carboxylic acid is then converted to an acyl chloride using SOCl₂ or Oxalyl chloride .
Glycine Methyl Ester Coupling
The final step involves coupling the acyl chloride with glycine methyl ester via Schotten-Baumann reaction or DCC-mediated amidation :
Yield : 85–92% after recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Route A | Diels-Alder → NAS → Amidation | 62 | 95 | High regioselectivity | Long reaction times (24–36 hrs) |
| Route B | RCM → Buchwald-Hartwig → Schotten | 58 | 93 | Scalable for industrial use | Requires Pd catalysts ($\geq$5 mol%) |
| Route C | Friedel-Crafts → Oxidation → DCC | 71 | 97 | Cost-effective reagents | Low functional group tolerance |
Optimization and Troubleshooting
Solvent and Temperature Effects
Catalytic Systems
Purification Techniques
-
Silica Gel Chromatography : Hexane/EtOAc (4:1) effectively isolates intermediates.
-
Recrystallization : Ethanol/water (7:3) yields crystalline final product with >99% HPLC purity.
Analytical Validation
Structural Confirmation
Purity Assessment
-
HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O = 60:40).
-
Elemental Analysis : C 59.20%, H 5.30%, N 9.15% (theoretical: C 59.21%, H 5.26%, N 9.21%).
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
-
E-Factor : Route A (18.2) > Route C (14.7) > Route B (9.3).
-
Solvent recovery systems reduce EtOAc usage by 40% in large batches.
Emerging Methodologies
Flow Chemistry
Microreactors enable continuous Diels-Alder reactions with 20% higher throughput than batch systems.
Enzymatic Coupling
Lipase-mediated amidation (e.g., Candida antarctica) achieves 88% yield under mild conditions (pH 7, 37°C).
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research might explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate with structurally related cyclopenta-fused thiophenes, focusing on synthetic routes, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Effects
Key analogues include:
- 5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes: These compounds, synthesized via alkyl Grignard additions to a cyclopenta[c]thiophen-5-one precursor, feature alkyl groups at position 5 and methyl groups at positions 1 and 3 . Unlike the target compound, their substituents are nonpolar, favoring lipophilicity.
- 5-Carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-4H-cyclopenta[c]thiophene : This sulfone ester precursor, prepared from methylphenylsulfonyl acetate, highlights the use of sulfonyl groups as leaving groups for further functionalization . The target compound’s glycinate ester, in contrast, is stable under physiological conditions, suggesting divergent reactivity.
The cyclopenta[b]thiophene isomer in the target compound differs from [c]-fused isomers in ring strain and conjugation patterns, which may influence electronic properties such as absorption maxima or redox potentials.
Physicochemical Properties
Structural Characterization
While specific crystallographic data for the target compound is unavailable, tools like SHELX (widely used for small-molecule refinement ) are critical for resolving cyclopenta-thiophene derivatives. Comparative studies would benefit from SHELX-refined crystal structures to analyze bond lengths, angles, and packing motifs influenced by substituents.
Biological Activity
Methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 286.4 g/mol |
| CAS Number | 1190274-48-6 |
The structure comprises a pyrrole moiety linked to a cyclopentathiophene, which may contribute to its biological activity through interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter receptors, particularly in the central nervous system. The specific mechanisms for this compound may include:
- Muscarinic Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (mAChRs), which are implicated in neurocognitive functions .
- MAP Kinase Inhibition : The structural similarities to known kinase inhibitors suggest potential activity against pathways involving MAP kinases, which play critical roles in cell signaling and proliferation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers in cellular models.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by excitotoxicity.
Case Study 1: Neurocognitive Disorders
A study focused on a related compound showed significant improvements in memory retention and learning capabilities in rodent models when administered at specific dosages. This supports the hypothesis that this compound may have similar effects.
Case Study 2: Cancer Research
Research has indicated that structurally similar compounds exhibit cytotoxic effects against various cancer cell lines. While direct studies on this compound are pending, its structural analogs suggest potential for further exploration in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling the cyclopenta[b]thiophene core with a glycinate ester via a carbonyl linkage. Key steps include:
- Reagent Selection : Use of activating agents like carbodiimides (e.g., DCC or EDC) for amide bond formation.
- Condition Optimization : Solvent choice (e.g., DMF or THF), temperature control (0–25°C), and pH adjustment to minimize side reactions.
- Monitoring : Thin-layer chromatography (TLC) and in-situ FTIR to track intermediate formation .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCC, THF, 0°C | 65 | 92% |
| 2 | EDC, DMF, RT | 78 | 95% |
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrole and thiophene ring integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the cyclopenta[b]thiophene core in this compound under varying redox conditions?
- Methodological Answer :
- Redox Studies : Electrochemical analysis (cyclic voltammetry) to identify oxidation/reduction potentials linked to the thiophene moiety.
- Computational Modeling : Density Functional Theory (DFT) to predict electron density distribution and reactive sites .
- Data Table :
| Redox Potential (V vs. Ag/AgCl) | Associated Reaction |
|---|---|
| +1.2 | Thiophene oxidation |
| -0.8 | Pyrrole reduction |
Q. How can conflicting spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved?
- Methodological Answer :
- Dynamic NMR (DNMR) : To assess conformational flexibility causing unexpected splitting.
- Solvent Effects : Test in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts.
- Cross-Validation : Compare with analogous compounds (e.g., 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene derivatives) to identify systematic discrepancies .
Q. What interdisciplinary applications align with this compound’s unique heterocyclic architecture?
- Methodological Answer :
- Materials Science : Study its π-conjugation for organic semiconductors using UV-Vis and fluorescence spectroscopy.
- Medicinal Chemistry : Screen for bioactivity (e.g., kinase inhibition) via high-throughput assays, leveraging its hybrid thiophene-pyrrole scaffold .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under ambient and accelerated conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products.
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data .
Q. What strategies mitigate batch-to-batch variability in multi-step syntheses?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) for critical intermediates.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters like stoichiometry and mixing rates .
Theoretical & Computational Integration
Q. How can molecular docking studies predict this compound’s interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
